molecular formula C10H14O2 B14488658 (3-Methoxyphenyl) methanol, ethyl ether CAS No. 64988-07-4

(3-Methoxyphenyl) methanol, ethyl ether

Cat. No.: B14488658
CAS No.: 64988-07-4
M. Wt: 166.22 g/mol
InChI Key: ZTYHURDOUHIBAC-UHFFFAOYSA-N
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Description

Ethyl(3-methoxybenzyl) ether is an organic compound belonging to the class of ethers It is characterized by an ethyl group attached to a 3-methoxybenzyl moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethyl(3-methoxybenzyl) ether is the Williamson ether synthesis. This involves the reaction of 3-methoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of ethers like ethyl(3-methoxybenzyl) ether often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .

Chemical Reactions Analysis

Types of Reactions: Ethyl(3-methoxybenzyl) ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl(3-methoxybenzyl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(3-methoxybenzyl) ether primarily involves its role as a protecting group in organic synthesis. The ether linkage provides stability to the protected functional group, preventing unwanted side reactions. The deprotection process typically involves acidic or oxidative cleavage, where the ether bond is broken to release the original functional group .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In organic synthesis, the target is usually the functional group being protected. In biological or medicinal applications, the pathways may involve interactions with enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: Ethyl(3-methoxybenzyl) ether is unique due to the presence of the methoxy group, which increases its electron density and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering selective protection and deprotection under mild conditions .

Properties

CAS No.

64988-07-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(ethoxymethyl)-3-methoxybenzene

InChI

InChI=1S/C10H14O2/c1-3-12-8-9-5-4-6-10(7-9)11-2/h4-7H,3,8H2,1-2H3

InChI Key

ZTYHURDOUHIBAC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC=C1)OC

Origin of Product

United States

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